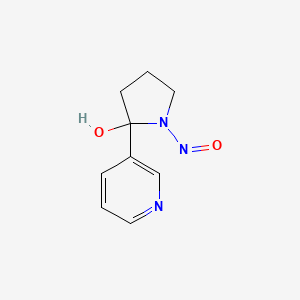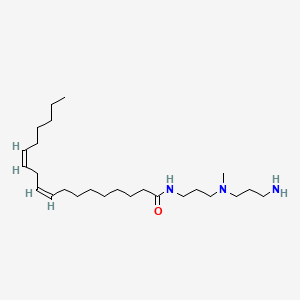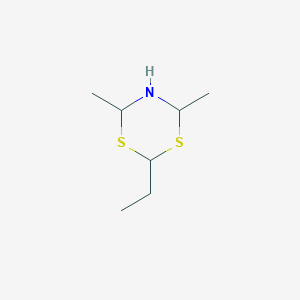
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine is an organic compound with the molecular formula C7H15NS2 It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine typically involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethyl-4,6-dimethyldihydro-1,3,5-dithiazine include:
- 2-Methyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Propyl-4,6-dimethyldihydro-1,3,5-dithiazine
- 2-Butyl-4,6-dimethyldihydro-1,3,5-dithiazine
Uniqueness
What sets this compound apart from its similar compounds is its specific ethyl substitution, which can influence its reactivity, stability, and overall chemical behavior. This unique substitution pattern can make it more suitable for certain applications, particularly in the synthesis of specialized chemicals and in biological research.
Eigenschaften
CAS-Nummer |
54717-14-5 |
|---|---|
Molekularformel |
C7H15NS2 |
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
2-ethyl-4,6-dimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-4-7-9-5(2)8-6(3)10-7/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
BHTMBVSWSZTUBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1SC(NC(S1)C)C |
Dichte |
0.961-0.967 |
Physikalische Beschreibung |
Pale yellow liquid; Alliaceous aroma |
Löslichkeit |
Insoluble in water; Soluble in fats Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


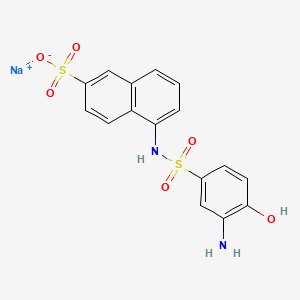
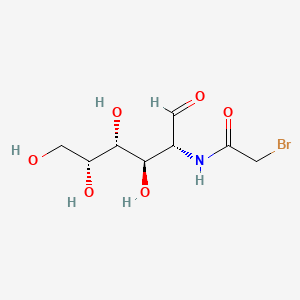
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
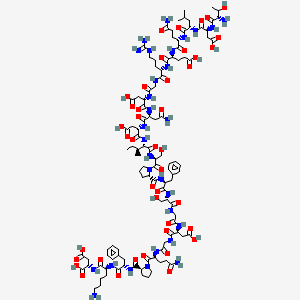
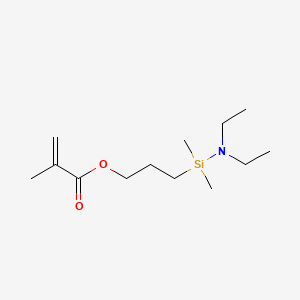
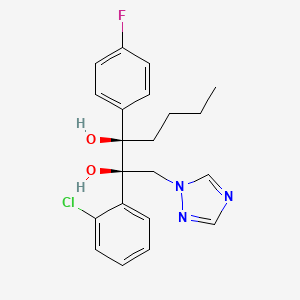
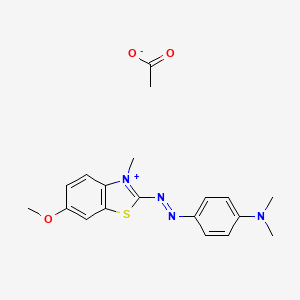

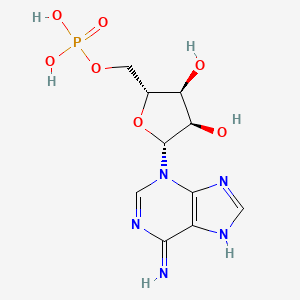
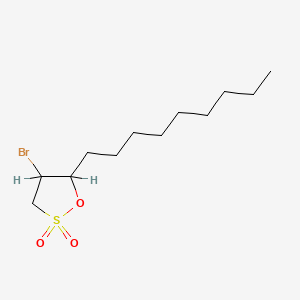

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
